molecular formula C10H9N3S B2764054 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine CAS No. 872701-35-4

3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine

Cat. No.: B2764054
CAS No.: 872701-35-4
M. Wt: 203.26
InChI Key: BJLHOQQTQAAXDE-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-6-pyridin-3-ylpyridazine is a chemical compound with the molecular formula C10H9N3S . It has a molecular weight of 203.26 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Metal Coordination

A study reported the reaction of a bridging ligand similar to 3-Methylsulfanyl-6-pyridin-3-ylpyridazine with Ru complexes, leading to the synthesis of dinuclear complexes. These complexes exhibited potential for water oxidation, suggesting applications in catalysis and renewable energy technologies (R. Zong & R. Thummel, 2005).

Cycloaddition Reactions

Research into cycloaddition reactions of 3-Methylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles with N-substituted maleimides has been conducted. Instead of forming the expected products, novel pyrrolo-pyridazines were synthesized, showcasing the compound's utility in creating new chemical structures (T. G. Deryabina et al., 2006).

Antibacterial Agents

A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications reacted a precursor with various compounds to produce derivatives, including pyridine and pyridazine. Some of these derivatives exhibited high antibacterial activities, highlighting the potential of 3-Methylsulfanyl-6-pyridin-3-ylpyridazine derivatives in developing new antimicrobial agents (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).

Antioxidant and Anticorrosive Additives

The synthesis of new pyrimidine derivatives, leveraging the methylsulfanyl moiety, was explored for their potential as antioxidant and anticorrosive additives in diesel motor oils. This research underscores the compound's applicability in enhancing the performance and longevity of automotive oils (H. M. Hassan et al., 2010).

Microwave-Assisted Synthesis

Another study focused on the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, demonstrating the acceleration of cycloaddition reactions under microwave conditions. This technique provides an efficient method for synthesizing compounds that can form metal complexes, further expanding the utility of 3-Methylsulfanyl-6-pyridin-3-ylpyridazine derivatives in coordination chemistry (R. Hoogenboom, B. C. Moore, & U. Schubert, 2006).

Properties

IUPAC Name

3-methylsulfanyl-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-14-10-5-4-9(12-13-10)8-3-2-6-11-7-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLHOQQTQAAXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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